molecular formula C15H19N3O3S2 B2853979 1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane CAS No. 912906-69-5

1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane

Cat. No.: B2853979
CAS No.: 912906-69-5
M. Wt: 353.46
InChI Key: YWGYYTBEQHWAJZ-UHFFFAOYSA-N
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Description

1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane is a compound of significant interest due to its unique structural features and potential applications in various scientific fields. It belongs to the family of azepane derivatives, known for their diverse pharmacological activities.

Preparation Methods

The synthesis of 1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane can be achieved through multiple synthetic routes. A common method involves the condensation of a substituted phenylsulfonyl azepane with 5-(Methylsulfanyl)-1,3,4-oxadiazole. Typically, this reaction requires a suitable solvent such as dichloromethane and is catalyzed by a base like triethylamine at room temperature. Industrially, this compound might be produced via a continuous flow synthesis process, optimizing yield and efficiency.

Chemical Reactions Analysis

1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane exhibits a variety of chemical reactivity.

Oxidation: : It can be oxidized by reagents such as hydrogen peroxide, leading to sulfoxide and sulfone derivatives. Reduction : Reduction with reagents like lithium aluminum hydride can transform the sulfonyl group. Substitution : It undergoes nucleophilic substitutions with halides, resulting in the exchange of the sulfonyl moiety.

Major products formed include azepane derivatives with altered sulfonyl and oxadiazole substituents, which can influence their biological activities.

Scientific Research Applications

This compound finds applications in numerous scientific research domains.

Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its potential as a ligand in biochemical assays and receptor studies. Medicine : Investigated for its possible therapeutic effects, such as anti-inflammatory and antimicrobial properties. Industry : May be utilized in the development of novel materials due to its unique structural attributes.

Mechanism of Action

The mechanism of action of 1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. It is believed to modulate biological pathways by binding to specific active sites, altering the conformation of target proteins, and thus affecting their activity.

Comparison with Similar Compounds

Similar compounds include other azepane derivatives and 1,3,4-oxadiazole-containing molecules. What sets 1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane apart is its distinctive combination of the sulfonyl azepane and methylsulfanyl oxadiazole moieties, which confers unique reactivity and potential biological activity.

Similar compounds include:

  • Azepane sulfonamides

  • 1,3,4-Oxadiazole derivatives

  • Sulfonyl azepane compounds

There you go—an exploration of this compound from synthesis to application. Hope this stirs your curiosity and sparks some new ideas!

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)phenyl]-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-22-15-17-16-14(21-15)12-7-6-8-13(11-12)23(19,20)18-9-4-2-3-5-10-18/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGYYTBEQHWAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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